2-(2-Hydroxyethoxy)ethyl(1r,4ar,4br,10ar)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate
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Overview
Description
2-(2-Hydroxyethoxy)ethyl(1r,4ar,4br,10ar)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate is an organic compound with the molecular formula C24H38O4. It is an ester derived from abietic acid and diethylene glycol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Hydroxyethoxy)ethyl(1r,4ar,4br,10ar)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate is synthesized through the esterification of abietic acid with diethylene glycol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of diethylene glycol abietate follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethoxy)ethyl(1r,4ar,4br,10ar)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert diethylene glycol abietate into different reduced forms.
Substitution: The ester group in diethylene glycol abietate can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
2-(2-Hydroxyethoxy)ethyl(1r,4ar,4br,10ar)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: this compound is used in the production of coatings, adhesives, and other industrial products due to its excellent solubility and stability.
Mechanism of Action
The mechanism of action of diethylene glycol abietate involves its interaction with various molecular targets and pathways. In biological systems, it may disrupt microbial cell membranes, leading to cell lysis and death. The compound’s ester group can also undergo hydrolysis, releasing diethylene glycol and abietic acid, which may have their own biological activities.
Comparison with Similar Compounds
Similar Compounds
Ethylene glycol abietate: Similar in structure but with a shorter glycol chain.
Propylene glycol abietate: Contains a propylene glycol moiety instead of diethylene glycol.
Triethylene glycol abietate: Has a longer glycol chain compared to diethylene glycol abietate.
Uniqueness
2-(2-Hydroxyethoxy)ethyl(1r,4ar,4br,10ar)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate is unique due to its specific balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications. Its stability and solubility in various solvents also set it apart from similar compounds.
Properties
CAS No. |
10107-99-0 |
---|---|
Molecular Formula |
C24H38O4 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
2-(2-hydroxyethoxy)ethyl (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C24H38O4/c1-17(2)18-6-8-20-19(16-18)7-9-21-23(20,3)10-5-11-24(21,4)22(26)28-15-14-27-13-12-25/h7,16-17,20-21,25H,5-6,8-15H2,1-4H3/t20-,21+,23+,24+/m0/s1 |
InChI Key |
PXVVQEJCUSSVKQ-XWVZOOPGSA-N |
Isomeric SMILES |
CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OCCOCCO)C |
SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCCOCCO)C |
Canonical SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCCOCCO)C |
10107-99-0 | |
Synonyms |
(1R)-1,2,3,4,4a,4bα,5,6,10,10aα-Decahydro-1,4aβ-dimethyl-7-(1-methylethyl)-1α-phenanthrenecarboxylic acid 2-(2-hydroxyethoxy)ethyl ester |
Origin of Product |
United States |
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